molecular formula C24H24N4O3S B11185293 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11185293
M. Wt: 448.5 g/mol
InChI Key: NIFLZFJAWWQFIY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with benzylsulfanyl and dimethoxyphenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The benzylsulfanyl and dimethoxyphenyl groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its unique structure and potential bioactivity suggest it could be a lead compound for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The triazole and quinazoline rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the dimethoxyphenyl group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxalines: These compounds share the triazole and quinazoline core but differ in their substituents.

    1,2,4-triazino[4,3-a]quinoxalines: Similar in structure but with a triazine ring instead of a triazole ring.

    2-aryl[1,2,4]triazolo[1,5-a]benzimidazoles: These compounds have a similar triazole ring but are fused to a benzimidazole core.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and dimethoxyphenyl groups enhances its potential for diverse applications and interactions.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3S/c1-30-16-11-12-17(20(13-16)31-2)22-21-18(9-6-10-19(21)29)25-23-26-24(27-28(22)23)32-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,22H,6,9-10,14H2,1-2H3,(H,25,26,27)

InChI Key

NIFLZFJAWWQFIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC

Origin of Product

United States

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